5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
CAS No.: 1170904-79-6
Cat. No.: VC4250213
Molecular Formula: C22H17F3N6O3
Molecular Weight: 470.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170904-79-6 |
|---|---|
| Molecular Formula | C22H17F3N6O3 |
| Molecular Weight | 470.412 |
| IUPAC Name | 5-(4-ethylphenyl)-3-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
| Standard InChI | InChI=1S/C22H17F3N6O3/c1-2-12-6-8-15(9-7-12)31-20(32)17-18(21(31)33)30(29-27-17)11-16-26-19(28-34-16)13-4-3-5-14(10-13)22(23,24)25/h3-10,17-18H,2,11H2,1H3 |
| Standard InChI Key | VVCCAAPVNQHGBU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Introduction
The compound 5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d] triazole-4,6(3aH,5H)-dione is a complex organic molecule that belongs to the class of heterocyclic compounds. It contains rings with atoms of at least two different elements, making it a heterocyclic compound. Additionally, it is classified as a triazole derivative due to the presence of a triazole ring in its structure.
Spectroscopic Characterization
Characterization of this compound typically involves techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry to confirm its structure and purity.
Synthesis
The synthesis of 5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d] triazole-4,6(3aH,5H)-dione involves several key steps, although specific methods are not detailed in the available literature. Generally, the synthesis of similar compounds requires careful selection of starting materials and reaction conditions to achieve optimal yield and purity.
Biological Activity
Compounds with similar structures have shown potential antiviral and anticancer activities through modulation of cellular pathways. The presence of trifluoromethyl and ethylphenyl groups may contribute to its interaction with biological targets, influencing its pharmacological properties.
Potential Applications
This compound may serve as a lead for developing new drugs aimed at treating diseases involving metabolic dysregulation or viral infections. Further studies could explore its role in biochemical assays or as a tool compound for investigating specific biological pathways.
Comparison with Similar Compounds
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